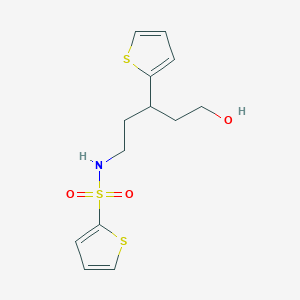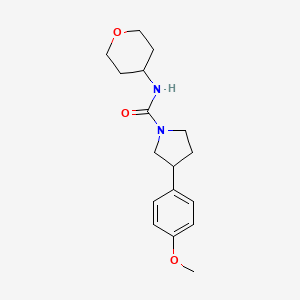
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C21H23FN2O3 and its molecular weight is 370.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photochemical Reactions in Methanol
Research has investigated the photochemical reactions of 6-membered ring monoazaaromatic compounds, such as quinolines, in methanol and other solvents. These compounds convert to semiquinone radicals upon irradiation, with the reactions occurring through different mechanisms depending on the solvent and conditions. This provides insights into the chemical behavior and potential applications of compounds with similar structures in photochemical processes, which could extend to (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone (Castellano, Catteau, & Lablache-Combier, 1975).
HPLC-Fluorescence in Pharmaceuticals
The use of fluorogenic labeling reagents in pre-column derivatization for HPLC-fluorescence determination of amino acids in pharmaceuticals has been explored. This technique, involving different labeling reagents and conditions, underscores the importance of understanding and utilizing specific chemical compounds for enhancing the detection and analysis of pharmaceutical ingredients (Gatti, Gioia, Andreatta, & Pentassuglia, 2004).
Methanol Dehydrogenase Enzyme Studies
The detailed active site configuration of methanol dehydrogenase, an enzyme that plays a crucial role in the oxidation of methanol, has been determined. Understanding the enzyme's structure and the role of its cofactors like pyrroloquinoline quinone (PQQ) could offer insights into how similar compounds might interact with or influence enzymatic activities (Xia, He, Dai, White, Boyd, & Mathews, 1999).
Chemical Synthesis and Structure Analysis
Studies on the synthesis and structural analysis of chemical compounds, including boric acid ester intermediates with benzene rings, demonstrate the intricate processes involved in creating and understanding complex molecules. This research highlights the importance of structural confirmation through various spectroscopic methods and theoretical calculations, providing a foundation for the synthesis and analysis of even more complex compounds like this compound (Huang et al., 2021).
Enzymatic Reaction Mechanisms
Investigations into the enzymatic reactions involving methanol dehydrogenase and the influence of its prosthetic group, PQQ, on the enzyme's activity and configuration, shed light on the complex interplay between chemical compounds and biological systems. Such studies could inform the development of biomimetic catalysts or therapeutic agents that mimic or influence these natural processes (Li, Gan, Mathews, & Xia, 2011).
Propriétés
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[6-(oxan-4-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-14-2-3-15-12-17(22)5-6-19(15)24(14)21(25)16-4-7-20(23-13-16)27-18-8-10-26-11-9-18/h4-7,12-14,18H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRRSWVHXQVBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CN=C(C=C3)OC4CCOCC4)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride](/img/structure/B2725481.png)


![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2725486.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2725487.png)

![N-(2,6-difluorobenzyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2725489.png)
![N-Methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2725490.png)
![(E)-3-[4-(3-fluoropropoxy)phenyl]-1-morpholino-2-propen-1-one](/img/structure/B2725496.png)


![[4-(Oxan-4-yloxy)pyridin-2-yl]methanamine](/img/structure/B2725501.png)
![4-{4-cyano-5-[(4-methylbenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2725502.png)